

An In-depth Technical Guide to 5,6-Dichlorobenzo[c]thiadiazole

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Compound of Interest

Compound Name: 5,6-Dichlorobenzo[c]
[1,2,5]thiadiazole

Cat. No.: B177315

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CAS Number: 17821-93-1

This technical guide provides a comprehensive overview of 5,6-Dichlorobenzo[c]thiadiazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and key spectroscopic data for its characterization.

Core Compound Properties

5,6-Dichlorobenzo[c]thiadiazole is a chlorinated derivative of benzo[c]thiadiazole. The presence of the electron-withdrawing chloro groups and the inherent electron-deficient nature of the thiadiazole ring system make it a valuable building block in medicinal chemistry and materials science.

Physicochemical Data

Property	Value	Reference
CAS Number	17821-93-1	[1][2]
Molecular Formula	C ₆ H ₂ Cl ₂ N ₂ S	[1][2][3]
Molecular Weight	205.06 g/mol	[1][2]
Appearance	Solid	
Melting Point	112-113 °C	
Boiling Point	288.0 ± 20.0 °C at 760 mmHg	[2]
Density	1.662 g/cm ³	[2]
XLogP3	3.0	[2][3]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	0	[2]
Exact Mass	203.931574 g/mol	[2][3]
Monoisotopic Mass	203.93158 Da	[3]

Spectroscopic and Analytical Data

Below is a summary of the key spectroscopic data for the characterization of 5,6-Dichlorobenzo[c]thiadiazole.

Mass Spectrometry

Adduct	m/z (Predicted)
[M+H] ⁺	204.93886
[M+Na] ⁺	226.92080
[M-H] ⁻	202.92430
[M+NH ₄] ⁺	221.96540
[M+K] ⁺	242.89474
[M] ⁺	203.93103
[M] ⁻	203.93213

Data sourced from PubChemLite.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data with peak assignments for 5,6-Dichlorobenzo[c]thiadiazole are not readily available in the public domain. However, the expected spectra would show signals in the aromatic region, with the specific chemical shifts and coupling constants being influenced by the chloro substituents and the thiadiazole ring. For substituted benzothiadiazoles, 2D NMR techniques such as COSY and HSQC are recommended for unambiguous assignment.[4]

Infrared (IR) Spectroscopy

While a specific spectrum for 5,6-Dichlorobenzo[c]thiadiazole is not provided in the search results, the IR spectrum of thiadiazole derivatives typically shows characteristic bands. For instance, the C=N stretching vibration of the thiadiazole ring is expected around 1630 cm⁻¹. [5] The presence of C-Cl stretches would also be expected.[4]

Experimental Protocols

Synthesis of 5,6-Dichlorobenzo[c]thiadiazole

The primary synthetic route to 5,6-Dichlorobenzo[c]thiadiazole is through the cyclization of 4,5-dichloro-o-phenylenediamine with thionyl chloride.[4] This reaction is a common and effective

method for constructing the benzo[c]thiadiazole core.[4]

Materials and Equipment:

- 4,5-dichloro-o-phenylenediamine
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., dichloromethane, toluene, or pyridine)
- Reaction flask with a reflux condenser and a dropping funnel
- Stirring apparatus
- Heating mantle or oil bath
- Apparatus for purification (e.g., column chromatography, recrystallization)
- Standard laboratory glassware and safety equipment

Procedure:

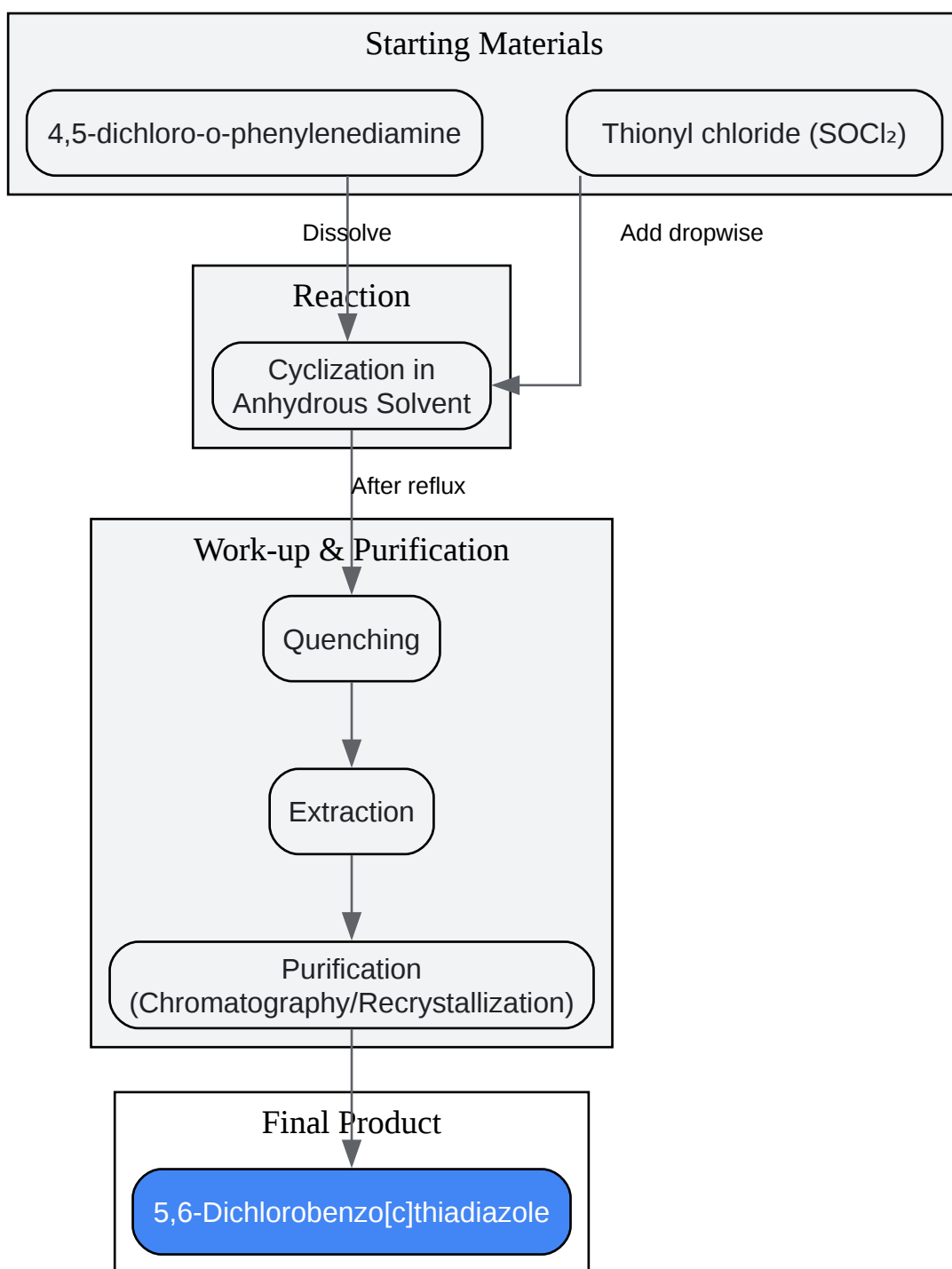
- **Reaction Setup:** In a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-dichloro-o-phenylenediamine in a suitable anhydrous solvent.
- **Addition of Thionyl Chloride:** While stirring the solution, slowly add thionyl chloride dropwise from the dropping funnel. This reaction is exothermic, so the addition rate should be controlled to maintain a manageable temperature. Cooling the reaction mixture in an ice bath during the addition is recommended.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 5,6-Dichlorobenzo[c]thiadiazole.

Note: This is a generalized procedure based on established methods for synthesizing benzothiadiazoles. Optimization of reaction conditions such as solvent, temperature, and reaction time may be necessary to achieve the best results.^[4]

Visualizations

Synthesis Workflow

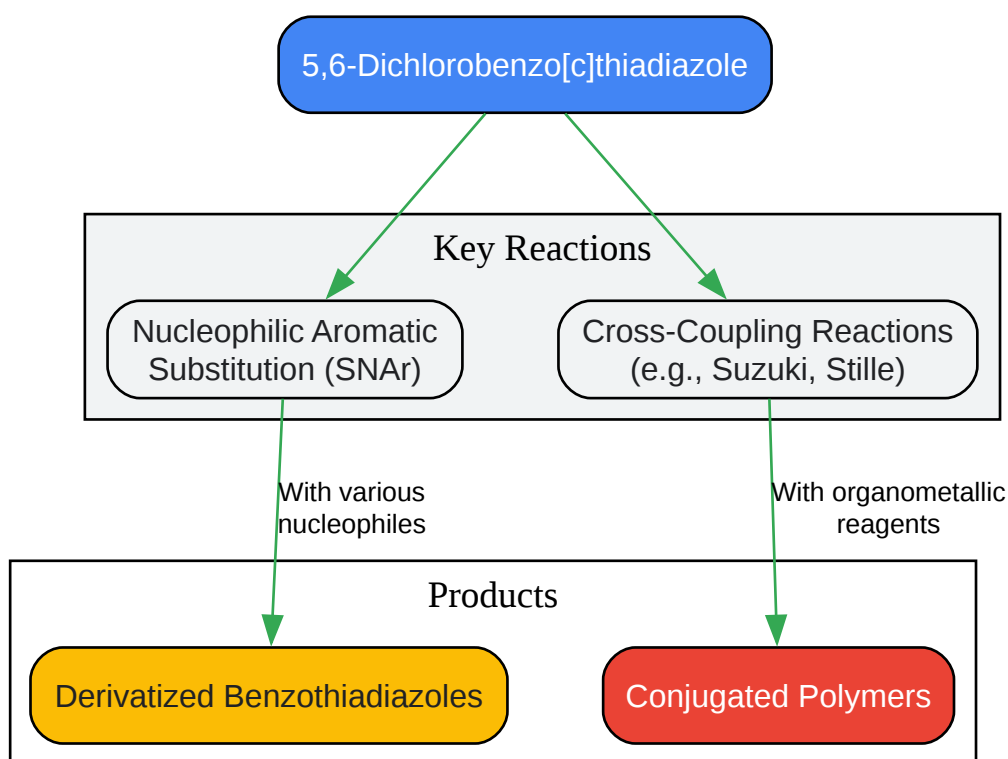


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Caption: Synthetic workflow for 5,6-Dichlorobenzo[c]thiadiazole.

Chemical Reactivity

The reactivity of 5,6-Dichlorobenzo[c]thiadiazole is primarily characterized by nucleophilic aromatic substitution at the chlorine-bearing carbon atoms. The electron-withdrawing nature of both the thiadiazole ring and the chlorine atoms makes the benzene ring highly susceptible to nucleophilic attack.[4]



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Caption: Key reactivity of 5,6-Dichlorobenzo[c]thiadiazole.

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